1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
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Overview
Description
1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 4-chlorophenol.
Formation of Intermediate: The 4-chlorophenol is reacted with formaldehyde to form 4-chlorophenoxymethyl chloride.
Cyclization: The intermediate is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Final Product: The final step involves the reaction of the benzimidazole intermediate with 2-chlorobenzyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorobenzyl and chlorophenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole
- 1-(2-chlorobenzyl)-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole
- 1-(2-chlorobenzyl)-2-[(4-bromophenoxy)methyl]-1H-benzimidazole
Uniqueness
1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds. The presence of both chlorobenzyl and chlorophenoxy groups may enhance its reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C21H16Cl2N2O |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-[(2-chlorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C21H16Cl2N2O/c22-16-9-11-17(12-10-16)26-14-21-24-19-7-3-4-8-20(19)25(21)13-15-5-1-2-6-18(15)23/h1-12H,13-14H2 |
InChI Key |
QOPHPDIWPZOXKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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